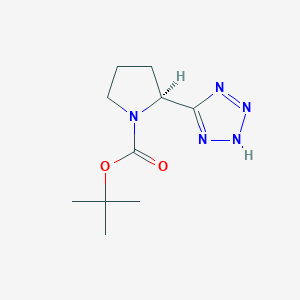
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tetrazole ring and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles under specific conditions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
®-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of a tetrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
867326-86-1 |
|---|---|
分子式 |
C10H17N5O2 |
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m0/s1 |
InChIキー |
KEKOWHLHSVLJLH-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=N2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,3,3-Trifluoropropyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8416723.png)
![7-(1,4-Diazabicyclo[3.2.1]octan-4-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B8416729.png)
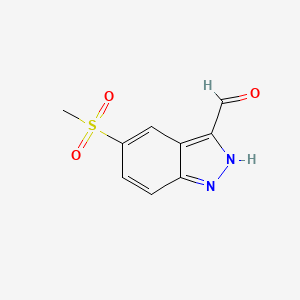
![(S,S)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8416739.png)
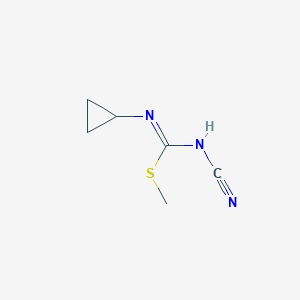
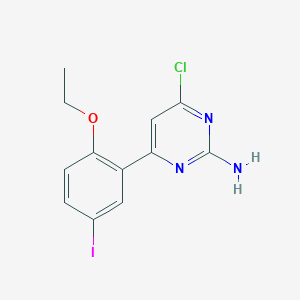

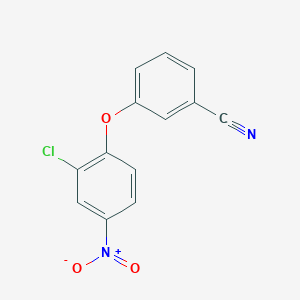
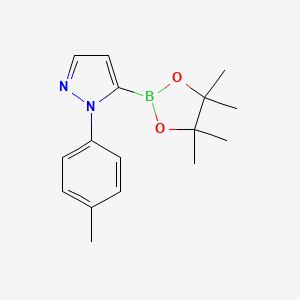
![4-(4-Chloro-[1,3,5]triazin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8416797.png)


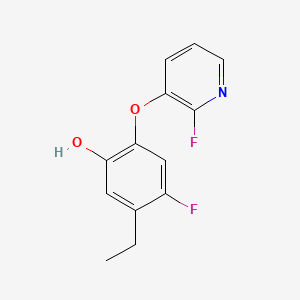
![3-(3-Chloropyridin-4-yl)-7-iodo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8416822.png)
